Computed Lipophilicity (XLogP3-AA): 3,5-Dimethylpyrazole CF3-Aniline vs. Unsubstituted Pyrazole CF3-Aniline
The target compound exhibits a computed XLogP3-AA of 2.9, representing a ΔXLogP of +0.8 versus the unsubstituted pyrazole analog 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline (XLogP3-AA = 2.1) [1][2]. This 38% increase in computed lipophilicity arises from the addition of two methyl groups to the pyrazole ring and is expected to enhance membrane permeability and hydrophobic target engagement. By comparison, the des-CF3 analog 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline has a molecular weight of only 187.24 g/mol and lacks the electron-withdrawing CF3 group entirely, fundamentally altering its electronic and solubility profile [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 (PubChem CID 12746690) |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline: XLogP3-AA = 2.1 (PubChem CID 7064033) |
| Quantified Difference | ΔXLogP = +0.8 (38% increase relative to the unsubstituted comparator) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
Higher lipophilicity directly influences membrane partitioning, oral absorption potential, and nonspecific protein binding, making the target compound a distinct chemical tool for applications requiring enhanced hydrophobicity relative to the unsubstituted pyrazole scaffold.
- [1] PubChem Compound Summary, CID 12746690: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline. XLogP3-AA = 2.9. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary, CID 7064033: 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline. XLogP3-AA = 2.1. National Center for Biotechnology Information. View Source
- [3] PubChem Compound Summary, CID 12746690 (related substances); 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, MW = 187.24 g/mol. National Center for Biotechnology Information. View Source
